2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-14-5-6-16(15(2)11-14)26(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMZWKRCSONJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The sulfonamide moiety may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents suggest potential applications in treating bacterial infections. Sulfonamides have historically been used as antibiotics, and ongoing research aims to explore the efficacy of this compound against resistant strains of bacteria.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. The presence of the pyrimidine and pyrrole rings may facilitate binding to enzyme active sites, potentially leading to reduced inflammation and pain relief.
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Core Structural Features
The compound shares a sulfonamide-pyrimidine scaffold with several analogues, but key differences in substituents and linkers dictate its uniqueness:
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups: The pyrrole ring (electron-rich) contrasts with the diethylamino group in ’s compound (electron-donating), which may alter π-π stacking or hydrogen-bonding interactions with biological targets .
- Linker Flexibility: The ethylamino linker in the target compound introduces conformational flexibility compared to rigid linkers in chromenone-containing analogues (), possibly affecting binding kinetics .
Biological Activity
2,4-Dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure features a sulfonamide group, which is known for its diverse biological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, including synthesis, molecular docking studies, and experimental evaluations.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the reaction of appropriate starting materials under controlled conditions. The synthesis pathway often includes the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonamide moiety.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The biological evaluation of related compounds has shown effectiveness against various bacterial strains. For instance, a study indicated that derivatives containing a benzene sulfonamide framework displayed potent activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Dimethyl-N-(...) | E. coli | 32 µg/mL |
| 2,4-Dimethyl-N-(...) | S. aureus | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, IC50 values were reported in the micromolar range for specific cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action for sulfonamide derivatives often involves inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS). Molecular docking studies have indicated that this compound binds effectively to the active site of DHPS, suggesting a potential pathway for its antimicrobial activity .
Case Studies
A case study involving a series of sulfonamide derivatives highlighted the efficacy of compounds similar to 2,4-dimethyl-N-(...) in reducing perfusion pressure in isolated rat heart models. These findings suggest cardiovascular implications and potential therapeutic applications in managing hypertension .
Q & A
Q. How is the toxicological profile evaluated during preclinical development?
- Protocols :
- In vitro : Ames test for mutagenicity; hepatocyte viability assays (IC50 > 100 μM desired) .
- In vivo : Acute toxicity in rodents (LD50 determination; histopathology of liver/kidney) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
